molecular formula C12H12BrFO3 B8736645 2-(1-(4-Bromo-2-fluorophenyl)cyclobutoxy)acetic acid

2-(1-(4-Bromo-2-fluorophenyl)cyclobutoxy)acetic acid

Cat. No.: B8736645
M. Wt: 303.12 g/mol
InChI Key: BYFFBZDRMHKCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(4-Bromo-2-fluorophenyl)cyclobutoxy)acetic acid is a useful research compound. Its molecular formula is C12H12BrFO3 and its molecular weight is 303.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12BrFO3

Molecular Weight

303.12 g/mol

IUPAC Name

2-[1-(4-bromo-2-fluorophenyl)cyclobutyl]oxyacetic acid

InChI

InChI=1S/C12H12BrFO3/c13-8-2-3-9(10(14)6-8)12(4-1-5-12)17-7-11(15)16/h2-3,6H,1,4-5,7H2,(H,15,16)

InChI Key

BYFFBZDRMHKCAN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)Br)F)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50 mL round-bottomed flask was charged with NaH (361 mg, 9.04 mmol) and N,N-dimethylacetamide (5 mL). A solution of the product from Example 60A (443 mg, 1.808 mmol) in N,N-dimethylacetamide (5 mL) was added dropwise, and the reaction was stirred at 22° C. for 30 min. A solution of 2-bromoacetic acid (502 mg, 3.62 mmol) in N,N-dimethylacetamide (5 mL) was added dropwise. The reaction was stirred at 22° C. for 16 hours and was then quenched by the slow addition of water (15 mL). The aqueous was extracted with 1:1 diethyl ether/hexanes (2×20 mL), and the organics discarded. The aqueous layer was acidified to pH 1 with 1M HQ and extracted with ethyl acetate (2×75 mL). The combined organics were washed with water (4×20 mL) and brine (1×20 mL), dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the title product. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.54-1.70 (m, 1H), 1.91-2.10 (m, 1H), 2.34-2.47 (m, 4H), 3.65 (s, 2H), 7.34-7.43 (m, 2H), 7.49-7.53 (m 1H), 12.45 (s, 1H).
Name
Quantity
361 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
443 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
502 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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